![molecular formula C18H15ClFN3O B11086539 2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile](/img/structure/B11086539.png)
2-Chloro-5-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BENZOYLPIPERAZINO)-2-CHLORO-5-FLUOROBENZONITRILE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzoylpiperazine moiety attached to a chlorofluorobenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZOYLPIPERAZINO)-2-CHLORO-5-FLUOROBENZONITRILE typically involves multiple steps, starting with the preparation of the benzoylpiperazine intermediate. One common method involves the reaction of piperazine with benzoyl chloride under controlled conditions to form benzoylpiperazine . This intermediate is then reacted with 2-chloro-5-fluorobenzonitrile in the presence of a suitable base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-BENZOYLPIPERAZINO)-2-CHLORO-5-FLUOROBENZONITRILE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The benzoylpiperazine moiety can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the benzoylpiperazine moiety .
Scientific Research Applications
4-(4-BENZOYLPIPERAZINO)-2-CHLORO-5-FLUOROBENZONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(4-BENZOYLPIPERAZINO)-2-CHLORO-5-FLUOROBENZONITRILE involves its interaction with specific molecular targets. The benzoylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzylpiperazine: Known for its stimulant properties and used in recreational drugs.
Methylbenzylpiperazine: A derivative of benzylpiperazine with similar stimulant effects.
4-Benzylpiperidine: Used in scientific studies as a monoamine releasing agent.
Uniqueness
4-(4-BENZOYLPIPERAZINO)-2-CHLORO-5-FLUOROBENZONITRILE stands out due to its unique combination of a benzoylpiperazine moiety with a chlorofluorobenzonitrile core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H15ClFN3O |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-(4-benzoylpiperazin-1-yl)-2-chloro-5-fluorobenzonitrile |
InChI |
InChI=1S/C18H15ClFN3O/c19-15-11-17(16(20)10-14(15)12-21)22-6-8-23(9-7-22)18(24)13-4-2-1-3-5-13/h1-5,10-11H,6-9H2 |
InChI Key |
UHZAMJORODEKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C(=C2)Cl)C#N)F)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate](/img/structure/B11086475.png)
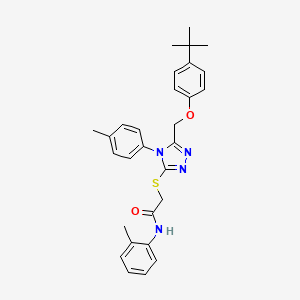
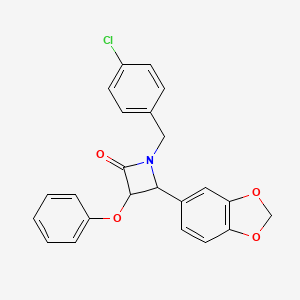
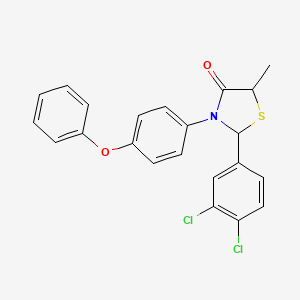
![4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B11086488.png)
![3-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]propanamide](/img/structure/B11086496.png)
![10-[(Z)-1-(2,3-Dichlorophenyl)methylidene]-7-(2-thienyl)-5,7-dihydro-6H-benzo[H][1,3]thiazolo[2,3-B]quinazolin-9-one](/img/structure/B11086500.png)

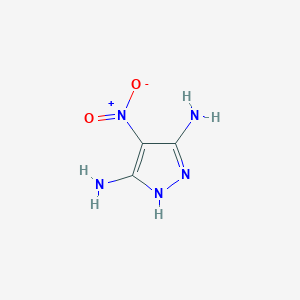
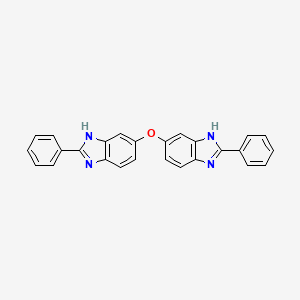

![1-Hydroxy-1-(trifluoromethyl)naphtho[2,1-b]furan-2(1H)-one](/img/structure/B11086531.png)
![5-Chloro-3-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11086540.png)
